BW 755C

5-Lipoxygenase inhibition Human polymorphonuclear leukocytes Leukotriene B4 synthesis

BW 755C is a dual COX/5-LO inhibitor that simultaneously suppresses prostaglandin and leukotriene production—a profile no selective inhibitor can replicate. Unlike indomethacin (COX-only) or AA-861 (5-LO-only), BW 755C prevents the confounding metabolic shunting artifact inherent to single-pathway blockade. It also exhibits antiperoxidant activity (IC₅₀ = 0.22 μM) 5.7-fold more potent than AA-861, and is 100-fold more potent than benoxaprofen in human leukocyte 5-LO assays. For ischemia-reperfusion or acute inflammatory models requiring dual eicosanoid modulation, BW 755C delivers experimentally irreplaceable results. Contact us for bulk pricing and immediate availability.

Molecular Formula C10H10F3N3
Molecular Weight 229.20 g/mol
CAS No. 66000-40-6
Cat. No. B159224
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBW 755C
CAS66000-40-6
Synonyms4,5-Dihydro-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-3-amine
BW 755C
BW-755C
BW755C
Molecular FormulaC10H10F3N3
Molecular Weight229.20 g/mol
Structural Identifiers
SMILESC1CN(N=C1N)C2=CC=CC(=C2)C(F)(F)F
InChIInChI=1S/C10H10F3N3/c11-10(12,13)7-2-1-3-8(6-7)16-5-4-9(14)15-16/h1-3,6H,4-5H2,(H2,14,15)
InChIKeyCPXGGWXJNQSFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BW 755C (CAS 66000-40-6): A Research-Grade Dual Inhibitor of 5-Lipoxygenase and Cyclooxygenase for Eicosanoid Pathway Studies


BW 755C (3-amino-1-[3-(trifluoromethyl)phenyl]-2-pyrazoline; CAS 66000-40-6) is a pyrazoline derivative that functions as a dual inhibitor of both the cyclooxygenase (COX) and 5-lipoxygenase (5-LO) pathways of arachidonic acid metabolism [1]. It inhibits 5-LO with an IC50 of 5 μM and COX-1/COX-2 with IC50s of 0.65 μg/mL and 1.2 μg/mL, respectively [2]. By simultaneously reducing the production of prostaglandins (via COX) and leukotrienes (via 5-LO), BW 755C serves as a key chemical probe for dissecting the roles of these lipid mediators in inflammation, cardiovascular pathophysiology, and ischemia-reperfusion injury models [3].

Why Substituting BW 755C with a Selective COX or 5-LO Inhibitor Fails to Replicate Key Experimental Findings


Simply replacing BW 755C with a selective COX inhibitor (e.g., indomethacin) or a selective 5-LO inhibitor (e.g., AA-861) cannot reproduce its experimental outcomes because BW 755C simultaneously modulates both arms of the arachidonic acid cascade [1]. In vivo studies demonstrate that dual inhibition produces distinct physiological and anti-inflammatory effects not seen with selective blockade alone [2]. Furthermore, the relative potency of BW 755C against COX versus 5-LO differs significantly from other dual inhibitors like phenidone, with BW 755C being approximately 10-fold more potent against COX, leading to divergent anti-inflammatory efficacy in animal models [3]. The quantitative evidence below establishes the specific, measurable differences that justify BW 755C's selection over its closest analogs.

BW 755C Comparative Quantitative Evidence: Head-to-Head Performance Data for Scientific Procurement Decisions


BW 755C vs. Benoxaprofen: 100-Fold Superior Potency in 5-Lipoxygenase Inhibition in Human Neutrophils

In a direct head-to-head comparison using human polymorphonuclear leukocytes (PMN), BW 755C (IC50 = 1.7 × 10⁻⁶ M) was approximately 100 times more potent than benoxaprofen (IC50 = 1.6 × 10⁻⁴ M) at inhibiting leukotriene B₄ synthesis when stimulated with serum-treated zymosan (STZ) [1]. Under calcium ionophore A23187 stimulation, the potency difference narrowed but BW 755C remained approximately 5-fold more potent [1]. This demonstrates that benoxaprofen, despite being marketed as a lipoxygenase inhibitor, is functionally a selective COX inhibitor under physiologically relevant stimulation conditions [1].

5-Lipoxygenase inhibition Human polymorphonuclear leukocytes Leukotriene B4 synthesis Eicosanoid pharmacology

BW 755C vs. Phenidone: Differential COX vs. 5-LO Potency Profile Drives Distinct In Vivo Anti-Inflammatory Efficacy

In the rat subcutaneous sponge implant model of acute inflammation, BW 755C and phenidone were approximately equipotent as inhibitors of ex vivo lipoxygenase (LPO) activity [1]. However, BW 755C was 10 times more potent than phenidone against cyclooxygenase (CO) activity [1]. This differential potency profile translated directly to in vivo outcomes: BW 755C was greater than 10 times more potent than phenidone at inhibiting both leukocyte recruitment and inflammatory exudate volume [1]. The anti-inflammatory efficacy correlated with reduced PGE₂ content, not LTB₄ content, indicating that COX inhibition is the primary driver of efficacy in this model [1].

Dual COX/5-LO inhibitors In vivo inflammation model Exudate volume Leukocyte recruitment

BW 755C vs. AA-861: Dual Pathway Inhibition versus Selective 5-LO Blockade Distinguishes Cardioprotective Profiles

In a study evaluating cardioprotective oxygenase inhibitors, BW 755C demonstrated antiperoxidant activity with an IC50 of 0.22 μM against superoxide-driven, iron-promoted myocardial membrane phospholipid peroxidation [1]. The selective 5-LO inhibitor AA-861 exhibited substantially weaker antiperoxidant activity with an IC50 of 1.25 μM—approximately 5.7-fold less potent than BW 755C [1]. Selective COX inhibitors including flurbiprofen, ibuprofen, aspirin, indomethacin, and naproxen showed no antiperoxidant activity at concentrations up to 500–1000 μM [1].

Cardioprotection Antiperoxidant activity Ischemia-reperfusion injury Myocardial membrane phospholipid

BW 755C vs. Indomethacin: Superior and Sustained Inhibition of Inflammatory Cell Accumulation in Carrageenin Pleurisy

In the rat carrageenin pleurisy model, BW 755C (100 mg/kg p.o.) and dexamethasone (0.25 mg/kg p.o.) markedly inhibited cell accumulation in the pleural exudate throughout the entire tested period, while the selective COX inhibitor indomethacin (10 mg/kg p.o.) inhibited cell accumulation significantly only between 9–24 hours after carrageenin injection [1]. Exudate accumulation was inhibited by BW 755C for 9 hours versus 6 hours for indomethacin, though both were inferior to dexamethasone in this parameter [1].

In vivo inflammation Carrageenin-induced pleurisy Cell accumulation Exudate formation

BW 755C Dual COX/5-LO Inhibition Produces Distinct In Vivo Eicosanoid Profile Compared to Selective COX Inhibitors

In the rat subcutaneous sponge implant model, dual COX/LO inhibitors (BW 755C and timegadine) suppressed both parameters of inflammation and reduced both SRS (slow-reacting substance, primarily leukotrienes) and PGE₂ formation in vivo [1]. In contrast, selective COX inhibitors (indomethacin, naproxen) reduced PGE₂ but failed to suppress leukotriene-mediated components, potentially shifting arachidonic acid metabolism toward the 5-LO pathway [1]. BW 755C (10 mg/kg i.v.) in a porcine angioplasty injury model reduced mural platelet deposition by over 50% (from 55.4 ± 12.2 to 25.4 ± 5.3 × 10⁶/cm², P < 0.05) and neutrophil deposition by 52% (from 240.6 ± 30.4 to 114.4 ± 20.4 × 10³/cm², P < 0.005) [2].

Dual inhibition In vivo eicosanoid profiling Leukotriene B4 Prostaglandin E2

BW 755C In Vitro Dual Inhibition IC50 Profile: Quantified Potency Across 5-LO, COX-1, and COX-2

BW 755C exhibits a defined in vitro inhibition profile: 5-lipoxygenase IC50 = 5 μM (or 0.75 μM depending on assay conditions), COX-1 IC50 = 0.65 μg/mL, and COX-2 IC50 = 1.2 μg/mL [1][2]. This dual inhibition contrasts with selective agents: indomethacin shows COX-1/COX-2 inhibition with IC50s in the nanomolar range but no 5-LO activity at concentrations up to 100 μM; meclofenamate sodium was 2–4 times less potent than BW 755C in inhibiting 5-LO [3]; NDGA, a lipoxygenase inhibitor, shows variable selectivity but lacks the balanced COX inhibition of BW 755C [3].

IC50 profiling Enzyme inhibition 5-Lipoxygenase Cyclooxygenase Structure-activity relationship

BW 755C Optimal Application Scenarios: Evidence-Based Research Contexts for Maximum Experimental Value


Dissecting the Relative Contributions of Prostaglandins and Leukotrienes in Acute Inflammation Models

Use BW 755C to simultaneously suppress both COX- and 5-LO-derived mediators, then compare outcomes with selective COX inhibitors (e.g., indomethacin) and selective 5-LO inhibitors (e.g., AA-861) to deconvolve pathway-specific contributions. The direct comparator evidence in Section 3 demonstrates that BW 755C reduces both LTB₄ and PGE₂ in vivo, while indomethacin reduces only PGE₂ [1]. This approach prevents the confounding metabolic shunting artifact observed with selective inhibitors and enables accurate assessment of dual pathway involvement [2].

Cardiovascular Ischemia-Reperfusion Studies Requiring Combined Anti-Inflammatory and Antioxidant Activity

BW 755C is indicated for myocardial or cerebral ischemia-reperfusion models where both eicosanoid pathway modulation and direct membrane protection are mechanistically relevant. As established in Section 3, BW 755C exhibits antiperoxidant activity (IC50 = 0.22 μM) that is 5.7-fold more potent than AA-861, while selective COX inhibitors show no activity [3]. In a porcine angioplasty model, BW 755C reduced platelet deposition by >50% and neutrophil deposition by 52%, demonstrating functional cardiovascular protection [4].

Studies Requiring Superior 5-LO Inhibition Potency Compared to First-Generation Lipoxygenase Inhibitors

When experimental protocols call for robust 5-LO inhibition in human leukocyte preparations, BW 755C provides verifiable potency advantages over benoxaprofen. The head-to-head comparison in Section 3 establishes that BW 755C (IC50 = 1.7 μM) is 100-fold more potent than benoxaprofen (IC50 = 160 μM) in physiologically relevant STZ-stimulated human PMN assays [5]. Benoxaprofen should not be used as a 5-LO inhibitor in STZ-stimulated systems due to this potency gap [5].

In Vivo Models Where Sustained Early-Phase Leukocyte Infiltration Suppression is Critical

In acute inflammatory models such as carrageenin-induced pleurisy, BW 755C provides a distinct temporal efficacy profile compared to indomethacin. As quantified in Section 3, BW 755C inhibits inflammatory cell accumulation throughout the entire tested period, whereas indomethacin is only effective between 9–24 hours post-induction [6]. This makes BW 755C the preferred agent for studies focused on early leukocyte recruitment mechanisms [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for BW 755C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.